

In-Depth Technical Guide to D149 Dye: Absorption and Emission Spectra

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Compound of Interest

Compound Name: D149 Dye

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This technical guide provides a comprehensive overview of the core photophysical properties of the **D149 dye**, a metal-free indoline sensitizer notable for its high molar extinction coefficient and significant application in dye-sensitized solar cells (DSSCs).^{[1][2][3]} This document details its absorption and emission characteristics, the experimental protocols for their measurement, and the underlying electronic transitions.

Photophysical Properties of D149 Dye

D149 is characterized by a strong absorption band in the visible region, which is attributed to an intense intramolecular charge-transfer (ICT) transition.^[4] The highest occupied molecular orbital (HOMO) is delocalized over the electron-donating indoline unit, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-accepting cyanoacrylic acid and rhodanine moieties.^[4] This electronic structure gives rise to its significant molar absorption coefficient.^{[1][4]}

The spectral properties of D149 are sensitive to its environment, particularly the polarity of the solvent. Studies have been conducted in nonpolar (benzene), polar aprotic (acetonitrile), and polar protic (methanol) solvents to elucidate these effects.^{[1][4]}

Quantitative Spectral Data

The key absorption and emission data for **D149 dye** in various solvents are summarized below.

| Solvent | Absorption Max (λ_{max}) | Emission Max (λ_{em}) | Stokes Shift (cm^{-1}) | Molar Extinction Coefficient (ϵ) at λ_{max} |
|--------------|--|--|-----------------------------------|---|
| Benzene | ~525 nm ^[4] | ~580 nm ^[4] | Not explicitly stated | Not explicitly stated |
| Acetonitrile | ~532 nm ^[4] | ~630 nm ^[4] | 3140 ^[4] | Not explicitly stated |
| Methanol | ~537 nm ^[4] | ~660 nm ^[4] | 4018 ^[4] | Not explicitly stated |
| General | 530 - 540 nm ^[2] ^[5] ^[6] | Not applicable | Not applicable | 68,700 M ⁻¹ cm ⁻¹ (at 540 nm) ^[2] |

Note: Emission maxima are estimated from graphical data presented in the cited literature. The absorption spectra exhibit a primary band between 525–550 nm.^[1]^[4]

Experimental Protocols

The characterization of D149's spectral properties involves several standard and advanced spectroscopic techniques.

Materials

- Dye: **D149 dye**, typically obtained from a commercial supplier like Mitsubishi Paper Mills.^[1]
- Solvents: Spectroscopic grade solvents such as benzene (nonpolar), acetonitrile (polar aprotic), and methanol (polar protic) are commonly used.^[1]^[4]

Steady-State Absorption and Emission Spectroscopy

This protocol outlines the measurement of absorption and fluorescence spectra under continuous illumination.

- Sample Preparation: Prepare dilute solutions of **D149 dye** in the solvent of interest. For absorption measurements, concentrations are chosen to yield an absorbance within the

linear range of the spectrophotometer (typically < 1.0).

- Absorption Measurement:
 - Utilize a dual-beam UV-Vis spectrophotometer, such as a Varian Cary 5000.[1]
 - Use a 1 cm path length quartz cuvette.[1]
 - Record a baseline spectrum with a cuvette filled with the pure solvent.[7]
 - Fill the cuvette with the dye solution and record the absorption spectrum over a relevant wavelength range (e.g., 350-850 nm).[7]
- Emission Measurement:
 - Use a spectrofluorometer, such as a Horiba Jobin Yvon Fluorolog, equipped for automatic correction of wavelength-dependent instrument sensitivity.[1]
 - Excite the sample at a wavelength on the lower-energy side of the main absorption band to minimize inner-filter effects.
 - For solution measurements, place the cuvette in a right-angle geometry.[1]
 - Record the emission spectrum, scanning from a wavelength just above the excitation wavelength to the near-infrared region.

Time-Resolved Fluorescence Spectroscopy

Time-resolved measurements are crucial for understanding the excited-state dynamics, including fluorescence lifetime.

- Time-Correlated Single Photon Counting (TC-SPC):
 - Excite the sample using a picosecond diode laser (e.g., 405 nm).[1]
 - Detect the emitted single photons with a high-speed detector.
 - Measure the time delay between the laser pulse and the arrival of the photon.

- Construct a histogram of photon arrival times to determine the fluorescence decay kinetics. The resulting decay curve is often fitted to a multi-exponential model to extract lifetime components.[1]
- Streak Camera Measurements:
 - Excite the sample with ultrashort laser pulses (e.g., 400 nm).[1]
 - Use a streak camera to measure the fluorescence intensity as a function of both time and wavelength simultaneously. This provides a complete time-resolved emission spectrum.

Photophysical Pathway of D149 Dye

The absorption of a photon by the **D149 dye** initiates a series of photophysical processes. An incoming photon promotes an electron from the ground state (S_0) to an excited singlet state (S_1 or S_2). The primary absorption in the visible spectrum corresponds to the $S_0 \rightarrow S_1$ transition, which has significant charge-transfer character.[4] Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S_1 state. From here, it can return to the ground state via two main pathways: radiative decay (fluorescence) or non-radiative decay (e.g., internal conversion, isomerization).[1] The energy difference between the absorption and emission maxima gives rise to the Stokes shift.



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Caption: Jablonski diagram for **D149 dye** photophysical pathways.

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